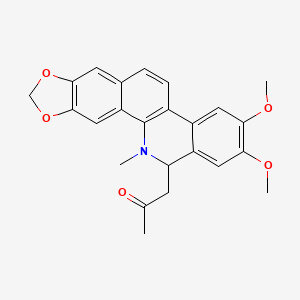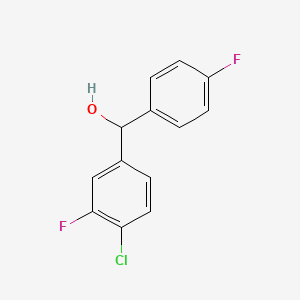
(4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanol
Vue d'ensemble
Description
“(4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanol” is a chemical compound with the molecular formula C13H9ClF2O. It has a molecular weight of 254.660 Da . This compound is in liquid form at room temperature .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 254.660 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination .Applications De Recherche Scientifique
Synthesis and Chemical Properties
(4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanol is involved in advanced synthetic chemistry processes. For instance, a study by Sun, Sun, and Rao (2014) demonstrates its preparation through palladium-catalyzed C-H halogenation reactions, showcasing advantages like milder conditions, higher yields, and better selectivity compared to traditional methods.
Weak Interactions and Structural Analysis
Investigations into weak interactions involving organic fluorine, including compounds similar to this compound, reveal significant insights into molecular linkages and packing modes. Choudhury et al. (2002) analyzed compounds with comparable structures, noting strong O-H...N hydrogen bonds forming antiparallel chains, and observed C-F...π interactions due to the fluorine atom being flanked by phenyl rings (Choudhury et al., 2002).
Refractive Indices and Solvent Interactions
The study of refractive indices of related compounds in various solvent mixtures by Chavan and Gop (2016) contributes to understanding the dipole and solute-solvent interactions. This research can provide a foundation for exploring the solvent effects on this compound and its derivatives (Chavan & Gop, 2016).
Crystal Structure Analysis
The crystal structure of compounds similar to this compound, such as nuarimol, offers insights into the molecular geometry and intermolecular interactions, essential for understanding its chemical behavior and potential applications in material science (Kang, Kim, Park, & Kim, 2015).
Theoretical Studies and Molecular Activity
Theoretical studies, such as those conducted by Trivedi (2017) on related compounds, help predict the molecular activity, stability, and electronic properties using density functional theory. Such research can guide the functionalization and application of this compound in various fields, including pharmaceuticals and material science (Trivedi, 2017).
Safety and Hazards
The safety data sheet for “(4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanol” indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Proper protective measures should be taken while handling this compound, including wearing suitable gloves, protective clothing, and eye protection .
Propriétés
IUPAC Name |
(4-chloro-3-fluorophenyl)-(4-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-11-6-3-9(7-12(11)16)13(17)8-1-4-10(15)5-2-8/h1-7,13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUPLIOWSWQUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)Cl)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222579 | |
| Record name | 4-Chloro-3-fluoro-α-(4-fluorophenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-75-6 | |
| Record name | 4-Chloro-3-fluoro-α-(4-fluorophenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844683-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-fluoro-α-(4-fluorophenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Chloro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3038185.png)

![1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride](/img/structure/B3038187.png)


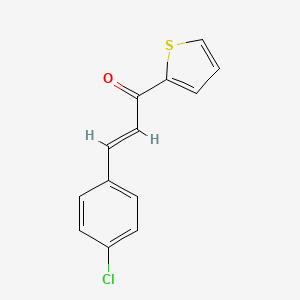
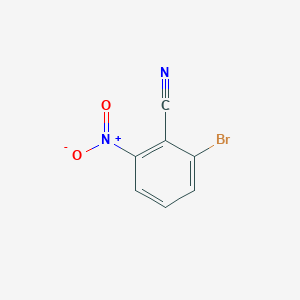
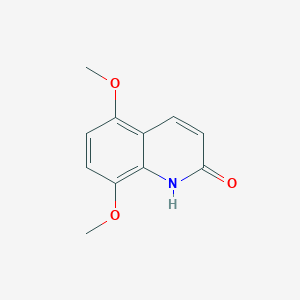
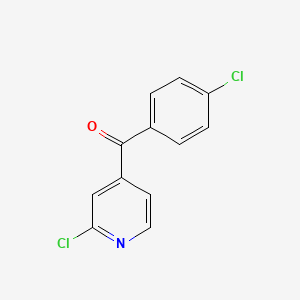

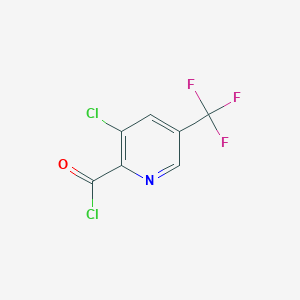
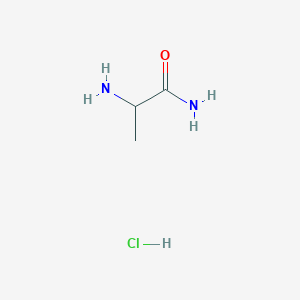
![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)
